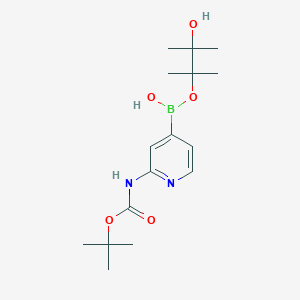![molecular formula C6H13BaO10P B13832929 barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of barium ions and a phosphate group attached to a hexose sugar derivative.
Preparation Methods
The preparation of barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate involves several synthetic routes and reaction conditions. One common method involves the reaction of barium hydroxide with galactose-6-phosphate under controlled conditions . The reaction typically requires a solvent such as water or ethanol and is carried out at a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
Barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield barium phosphate and an oxidized sugar derivative .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its role in metabolic pathways involving monosaccharide phosphates . Industrially, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to enzymes involved in phosphate metabolism, thereby influencing various biochemical processes . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate can be compared with other similar compounds such as barium phosphate, dibasic . While both compounds contain barium and phosphate groups, the presence of the hexose sugar derivative in this compound makes it unique . Other similar compounds include various monosaccharide phosphates that differ in their sugar moieties and functional groups .
Properties
Molecular Formula |
C6H13BaO10P |
|---|---|
Molecular Weight |
413.46 g/mol |
IUPAC Name |
barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.Ba.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;1H2/q;+2;/p-2/t3-,4+,5+,6+;;/m0../s1 |
InChI Key |
URIOHGLECWUYPL-FAOVPRGRSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


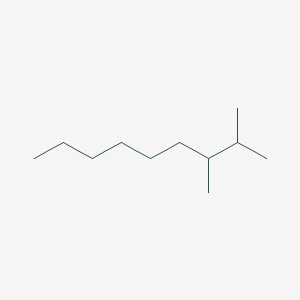

![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
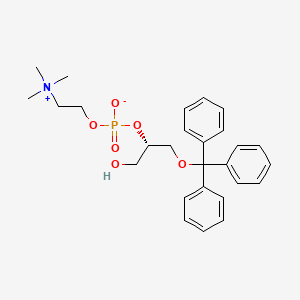
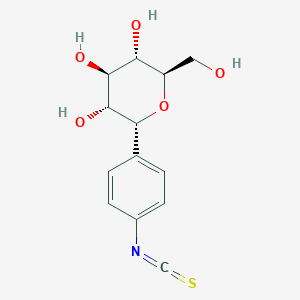

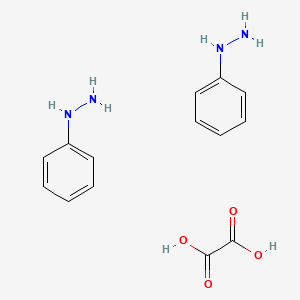
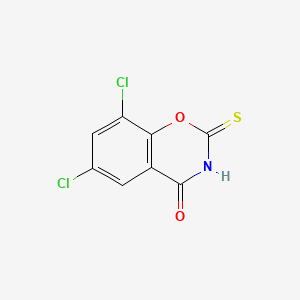
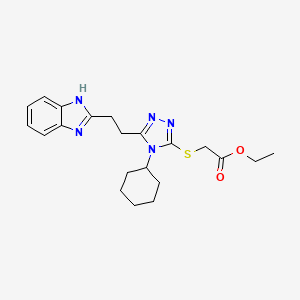
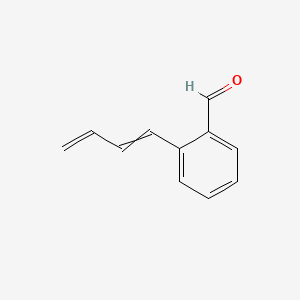
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)

